molecular formula C19H21N3O3S B2421029 N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923681-07-6

N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2421029
CAS No.: 923681-07-6
M. Wt: 371.46
InChI Key: NYSPKTQNUMGFTR-UHFFFAOYSA-N
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Description

N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Properties

IUPAC Name

N-[2-[2-acetyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-8-4-5-9-15(13)19-12-18(20-22(19)14(2)23)16-10-6-7-11-17(16)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPKTQNUMGFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazoline Core Synthesis

The dihydropyrazole ring is synthesized through a 1,3-dipolar cycloaddition between an α,β-unsaturated ketone and a hydrazine derivative. For this compound, the o-tolyl substituent at position 5 of the pyrazoline originates from the α,β-unsaturated ketone precursor.

Representative Procedure :

  • Substrate Preparation : o-Tolyl-substituted chalcone (1 eq) is reacted with 2-hydrazinophenylamine (1.2 eq) in refluxing ethanol (10 mL/mmol) for 12–18 hours.
  • Workup : The mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Key Variables :

  • Solvent : Ethanol or acetonitrile (acetonitrile improves yield by 15–20% due to higher polarity).
  • Temperature : Reflux conditions (78°C for ethanol, 82°C for acetonitrile) are critical for complete cyclization.
  • Stoichiometry : A 10–20% excess of hydrazine ensures full conversion of the chalcone.

Yield : 65–75% (unoptimized), increasing to 85% with solvent optimization.

Acetylation of the Pyrazoline Nitrogen

The nitrogen at position 1 of the pyrazoline is acetylated to enhance stability and modulate electronic properties.

Procedure :

  • Reaction : The pyrazoline intermediate (1 eq) is stirred with acetic anhydride (3 eq) and pyridine (2 eq) in dichloromethane (DCM, 5 mL/mmol) at 0°C for 2 hours.
  • Workup : The mixture is diluted with ice-cold water, and the organic layer is separated, washed with 1M HCl, dried (Na₂SO₄), and concentrated.

Optimization Data :

Parameter Tested Range Optimal Value Yield (%)
Acetylating Agent Ac₂O, AcCl Ac₂O 92
Solvent DCM, THF, EtOAc DCM 92
Temperature (°C) 0, 25, 40 0 92

Acetic anhydride in DCM at 0°C minimizes side reactions (e.g., over-acetylation), achieving >90% yield.

Sulfonylation of the Aromatic Amine

The final step introduces the methanesulfonamide group via reaction of the aromatic amine with methanesulfonyl chloride.

Procedure :

  • Reaction : The acetylated intermediate (1 eq) is dissolved in dry THF (5 mL/mmol) under N₂. Methanesulfonyl chloride (1.5 eq) and triethylamine (2 eq) are added dropwise at 0°C. The mixture is stirred at 25°C for 6 hours.
  • Workup : The reaction is quenched with water, extracted with EtOAc, washed with brine, dried (MgSO₄), and concentrated.

Critical Factors :

  • Base : Triethylamine outperforms K₂CO₃ or NaH in suppressing sulfonate ester formation.
  • Solvent : THF provides superior solubility compared to DCM or toluene.

Yield : 78–85% after column chromatography (silica gel, hexane/EtOAc 3:1).

Industrial-Scale Production Considerations

Scale-up introduces challenges in heat management and purification:

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclization step reduces reaction time from 18 hours to 2 hours and improves yield by 12%. Key parameters:

  • Residence Time : 120 seconds at 100°C.
  • Solvent : Acetonitrile with 0.1M HCl catalyst.

Crystallization Optimization

The final compound is purified via anti-solvent crystallization:

  • Anti-Solvent : n-Heptane (4:1 v/v relative to THF).
  • Purity : >99.5% by HPLC after two crystallizations.

Mechanistic Insights

Cyclization Step

The reaction proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the α,β-unsaturated ketone’s β-carbon, followed by intramolecular cyclization (Fig. 1):
$$
\text{Ph-NH-NH}2 + \text{Ar-C(=O)-CH=CH-Ar'} \rightarrow \text{Pyrazoline} + \text{H}2\text{O}
$$
Kinetics : Second-order reaction with $$ k = 0.45 \, \text{L mol}^{-1} \text{min}^{-1} $$ at 78°C.

Sulfonylation

Methanesulfonyl chloride reacts with the aromatic amine via a two-step mechanism:

  • Formation of a sulfonylammonium intermediate.
  • Deprotonation by the base to yield the sulfonamide.

Challenges and Solutions

Challenge Solution Outcome
Low cyclization yield Switch to acetonitrile solvent Yield ↑ 65% → 85%
Over-acetylation Strict temperature control (0°C) Purity ↑ 88% → 99%
Sulfonate ester byproduct Use triethylamine instead of K₂CO₃ Byproduct ↓ 15% → <2%

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits promising antitumor properties. Studies have demonstrated its effectiveness against various cancer cell lines, with a notable mechanism involving the inhibition of critical signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and BRAF (B-Raf proto-oncogene).

Table 1: Antitumor Activity of this compound

Cell Line TestedIC50 (µM)Mechanism
A549 (Lung)15EGFR Inhibition
MCF7 (Breast)20BRAF Inhibition

The compound has shown an IC50 value of 15 µM against the A549 lung cancer cell line, indicating significant potency in inhibiting tumor growth .

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has demonstrated substantial anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes through modulation of the NF-kB signaling pathway. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .

Antibacterial Activity

This compound also exhibits antibacterial activity against various resistant bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways, making it a candidate for further development in antimicrobial therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the pyrazole ring can significantly influence its potency and selectivity for biological targets:

  • Acetyl Group : The presence of an acetyl group enhances lipophilicity and cellular uptake.
  • Substituents on the Phenyl Ring : Variations can affect binding affinity to target enzymes or receptors, thereby modulating biological activity.

Understanding these relationships is crucial for optimizing the design of new derivatives with enhanced therapeutic profiles .

Case Studies

Several case studies have highlighted the potential applications of this compound in medical research:

Case Study 1: Cancer Therapeutics

A study focusing on the compound's effect on breast cancer cells revealed that it not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways. This finding underscores its potential as a lead compound in developing targeted cancer therapies .

Case Study 2: Inflammatory Disease Models

In animal models of inflammatory diseases, administration of this compound resulted in reduced levels of inflammatory markers and improved clinical outcomes, suggesting its viability as a therapeutic agent for conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The pyrazole ring may also play a role in binding to active sites or interacting with other functional groups within the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Uniqueness

N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in certain applications.

Biological Activity

N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with acetylated phenylsulfonamides. The reaction conditions can vary, but many studies emphasize solvent-free methods or microwave-assisted synthesis to improve yield and reduce environmental impact .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. This compound has shown promising results in inhibiting various cancer cell lines. Its mechanism of action may involve the inhibition of key signaling pathways such as the BRAF(V600E) and EGFR pathways .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (Lung)15EGFR Inhibition
Other Pyrazole DerivativeMCF7 (Breast)20BRAF Inhibition

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes through modulation of the NF-kB pathway. This activity is crucial for developing treatments for inflammatory diseases .

Antibacterial Activity

This compound exhibits antibacterial properties against various strains, including resistant bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity for particular biological targets. For instance:

  • The presence of an acetyl group at position 1 enhances lipophilicity and cellular uptake.
  • Substituents on the phenyl ring can influence binding affinity to target enzymes or receptors.

Figure 1: Structure of this compound

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent.
  • Inflammation Model : In vivo studies showed that administration of the compound reduced edema in carrageenan-induced paw edema models in rats.

Q & A

Q. What are the key synthetic routes for N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how are intermediates characterized?

The synthesis involves a multi-step process:

Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .

Substituent introduction : The o-tolyl group is introduced via nucleophilic substitution or coupling reactions, often catalyzed by Pd or Cu .

Acetylation and sulfonamide addition : Acetic anhydride or acetyl chloride is used for acetylation, followed by sulfonylation with methanesulfonyl chloride .

Q. Characterization Methods :

  • NMR spectroscopy : Confirms regiochemistry of the pyrazole ring and substituent positions.
  • HPLC/MS : Ensures purity (>95%) and verifies molecular weight .
  • X-ray crystallography : Resolves stereochemistry in dihydropyrazole intermediates .

Q. What structural features of this compound influence its biological activity?

The molecule’s activity is dictated by:

  • Pyrazole ring : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition .
  • o-Tolyl group : Enhances lipophilicity and steric bulk, improving membrane permeability .
  • Methanesulfonamide moiety : Participates in sulfonamide-protein interactions (e.g., with carbonic anhydrases) .

Q. Table 1: Structural-Activity Relationships (SAR)

SubstituentEffect on ActivityReference
o-Tolyl↑ Lipophilicity, ↑ antimicrobial activity
2-Chlorophenyl↑ Electronic effects, ↓ solubility in polar solvents
MethanesulfonamideEnables hydrogen bonding with catalytic residues in enzymes (e.g., COX-2)

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Methodological Approach :

  • Solvent selection : Use DMF for polar intermediates; switch to ethanol for acid-sensitive steps to avoid decomposition .
  • Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency for aryl groups (yield ↑ from 45% to 72%) .
  • Temperature control : Maintain ≤60°C during acetylation to prevent over-oxidation .
  • Purification : Sequential column chromatography (silica gel → Sephadex LH-20) removes byproducts .

Q. Table 2: Reaction Optimization Parameters

StepOptimal ConditionsYield Improvement
Pyrazole cyclizationEthanol, 12h reflux68% → 82%
o-Tolyl couplingPd(PPh₃)₄, DMF, 80°C45% → 72%

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Analysis Framework :

Assay standardization :

  • Use identical enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) to eliminate variability .
  • Normalize data to positive controls (e.g., celecoxib for COX-2 inhibition).

Solubility adjustments : Add 0.1% DMSO to improve compound dispersion in aqueous buffers, reducing false negatives .

Statistical validation : Apply ANOVA to compare datasets; outliers may arise from impurities ≥5% .

Case Study : Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) were traced to differences in bacterial strain virulence profiles. Re-testing under CLSI guidelines resolved variability .

Q. What computational strategies are effective for predicting binding modes with target enzymes?

Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 6COX), focusing on sulfonamide binding to Zn²⁺ in the active site .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the pyrazole-o-tolyl moiety in hydrophobic pockets .
  • QSAR modeling : Use Gaussian-based DFT calculations to correlate substituent electronegativity with IC₅₀ values .

Key Finding : The o-tolyl group’s methyl moiety stabilizes van der Waals interactions with Leu384 in COX-2, explaining 3-fold higher activity vs. para-substituted analogs .

Q. How can in vitro findings be translated to in vivo models for inflammatory diseases?

Experimental Design :

  • Dose selection : Derive from in vitro IC₅₀ (e.g., 10 mg/kg for COX-2 inhibition in murine collagen-induced arthritis) .
  • Pharmacokinetics : Monitor plasma half-life via LC-MS; co-administer with CYP3A4 inhibitors if rapid metabolism is observed .
  • Endpoint assays : Measure TNF-α/IL-6 levels (ELISA) and histopathological scoring of joint inflammation .

Validation : In a rat model, the compound reduced paw edema by 58% at 10 mg/kg (vs. 72% for celecoxib), confirming translatability .

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